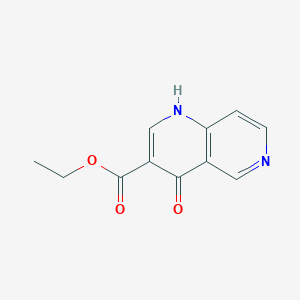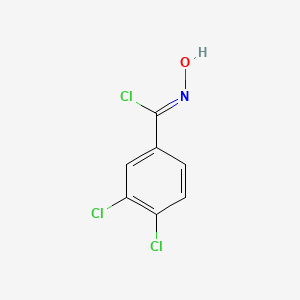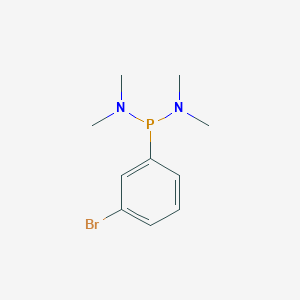
2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is an intriguing organic compound with a distinctive structure
準備方法
Synthetic Routes: The synthesis of 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be approached through multi-step organic synthesis. Typically, the preparation begins with the construction of the pyridinone core. The benzyloxy group is introduced via nucleophilic substitution, while the trifluoromethylphenyl moiety is incorporated through Friedel-Crafts acylation or similar methodologies. These steps involve reactions like condensation, cyclization, and subsequent functional group modifications to yield the final compound.
Reaction Conditions: Key steps in the synthetic route might involve:
Condensation of a suitable ester with an amine to form an intermediate amide.
Introduction of the benzyloxy group via nucleophilic substitution under basic conditions.
Friedel-Crafts acylation to attach the trifluoromethylphenyl group, often requiring acidic catalysts such as AlCl3.
Purification processes such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound would leverage optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing cost and waste. Process improvements may include the use of continuous flow reactors, scalable purification techniques, and efficient recycling of solvents and reagents.
化学反応の分析
Types of Reactions: 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo several types of chemical reactions:
Oxidation: : Potential oxidation at the benzyloxy group or pyridinone core.
Reduction: : Reduction reactions may target the ketone within the pyridinone structure.
Substitution: : Substitution reactions, especially electrophilic aromatic substitution, could modify the trifluoromethylphenyl group.
Oxidation: : Reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: : Hydrogenation using Pd/C catalyst or chemical reduction with NaBH4.
Substitution: : Electrophilic substitution might use reagents such as Br2 or NO2+ in the presence of catalysts like FeCl3.
Major Products Formed: The major products formed from these reactions depend on the reaction conditions. For instance, oxidation could yield benzoic acid derivatives, reduction might produce alcohols, and substitution reactions could yield halogenated or nitrated products.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactive functional groups allow for various modifications, making it useful in synthetic organic chemistry.
Biology: In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or modulators due to their intricate structure and functional group diversity.
Medicine: The potential medicinal applications of 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide are vast. Its structural features suggest it could be developed into pharmaceuticals for treating various diseases, particularly if its biological activity is confirmed through further studies.
Industry: Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals and intermediates.
作用機序
The specific mechanism of action for 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide will depend on its application. Generally, compounds with such structures interact with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions. The benzyloxy and trifluoromethylphenyl groups may enhance binding affinity to target proteins, influencing the compound's efficacy and specificity.
類似化合物との比較
Similar Compounds: Compounds with a pyridinone core, benzyloxy group, and trifluoromethylphenyl moiety are relatively rare. Similar compounds might include:
2-(4-hydroxy-3-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)acetamide
2-(5-(methoxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Uniqueness: The uniqueness of 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide lies in its specific combination of functional groups, which impart distinct chemical properties and potential biological activities. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, distinguishing it from other similar compounds.
This detailed exploration should provide a comprehensive understanding of this compound, highlighting its synthetic routes, chemical behavior, applications, mechanism of action, and comparison with related compounds. What’s the next compound we’re diving into?
特性
IUPAC Name |
2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c1-15-11-19(28)20(30-14-16-7-3-2-4-8-16)12-27(15)13-21(29)26-18-10-6-5-9-17(18)22(23,24)25/h2-12H,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRABJUQDXNYYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide](/img/structure/B2791238.png)
![3-Oxaspiro[5.5]undec-8-en-10-one](/img/structure/B2791239.png)


![ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2791244.png)
![Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2791245.png)

![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791247.png)


![5-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)


![2,5-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2791255.png)
